molecular formula C9H5F3N2S B2460799 4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole CAS No. 77414-48-3

4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole

Cat. No. B2460799
CAS RN: 77414-48-3
M. Wt: 230.21
InChI Key: GCOGMQHLRUVCLR-UHFFFAOYSA-N
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Description

“4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of compounds similar to “4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole” has been reported. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study reported the synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .

Scientific Research Applications

Electrochemical Sensing

A film derived from electrochemically oxidized 3- (4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants (2-aminoindane, buphedrone, naphyrone) using a combination of square wave voltammetry and electrochemical impedance spectroscopy . The presence of the –PhCF3 group is important for the recognition of synthetic stimulants .

Detection of Synthetic Stimulants

The polymeric film derived from 3-(4-trifluoromethyl)-phenyl)-thiophene was applied to study the interaction with synthetic stimulants containing primary (2-AI), secondary (buphedrone), and tertiary (naphyrone) amino groups . This application shows promise for the detection of synthetic stimulants in forensic samples without prior pretreatment .

Electrode Surface Modification

The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers . This modification leads to amplification of the electrochemical signal .

Organic Light-Emitting Diodes (OLEDs)

Diaryl-substituted anthracene derivatives containing 3- (trifluoromethyl)phenyl) groups were synthesized and characterized for their electroluminescence properties . These compounds showed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue organic light-emitting diodes .

Blue-Host Material for OLEDs

The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds 1 – 3 was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) . Among them, the 1 -based device displayed the highest device performances in terms of brightness, current efficiency, and external quantum efficiency .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2S/c10-9(11,12)7-3-1-2-6(4-7)8-5-15-14-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOGMQHLRUVCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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